molecular formula C9H9NS B15325703 (1H-indol-5-yl)methanethiol

(1H-indol-5-yl)methanethiol

Katalognummer: B15325703
Molekulargewicht: 163.24 g/mol
InChI-Schlüssel: OFUXRZALAADFKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-indol-5-yl)methanethiol is an organic compound that belongs to the class of indole derivatives It features a thiol group attached to the methylene carbon at the 5-position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-5-yl)methanethiol typically involves the introduction of a thiol group to the indole ring. One common method is the reaction of indole-5-carboxaldehyde with a thiol reagent under reducing conditions. The reaction can be carried out using sodium borohydride as the reducing agent in the presence of a suitable solvent such as ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (1H-indol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding indole-5-methane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Indole-5-methane.

    Substitution: Thioethers.

Wissenschaftliche Forschungsanwendungen

(1H-indol-5-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1H-indol-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

    (1H-indol-3-yl)methanethiol: Similar structure but with the thiol group at the 3-position.

    (1H-indol-2-yl)methanethiol: Thiol group at the 2-position.

    (1H-indol-7-yl)methanethiol: Thiol group at the 7-position.

Uniqueness: (1H-indol-5-yl)methanethiol is unique due to the position of the thiol group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to other indole derivatives.

Eigenschaften

Molekularformel

C9H9NS

Molekulargewicht

163.24 g/mol

IUPAC-Name

1H-indol-5-ylmethanethiol

InChI

InChI=1S/C9H9NS/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2

InChI-Schlüssel

OFUXRZALAADFKT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN2)C=C1CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.